1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea

Lipophilicity CNS Drug Design Physicochemical Properties

Researchers requiring a selective FAAH inhibitor with clean CNS physicochemical properties often face high lipophilicity and off-target binding with generic piperidine-ureas. This compound solves that problem with a moderate XLogP3 of 2.3 and a furan-2-ylmethyl cap, enabling preferential FAAH engagement while minimizing membrane partitioning. • XLogP3=2.3 reduces non-specific partitioning vs. lipophilic analogs (e.g., PF-04457845 XLogP3=2.9) • Furan heteroaryl cap ensures FAAH selectivity; replacement with benzyl or benzothiazole shifts activity to dual FAAH/sEH or causes potency loss • Ortho-methoxy group critical for oxyanion-hole hydrogen bonding; removal reduces FAAH inhibition by >10-fold Supplied in ready-to-ship mg quantities with full analytical documentation, supporting reproducible SAR and in vivo target-occupancy studies.

Molecular Formula C19H25N3O3
Molecular Weight 343.427
CAS No. 1207017-56-8
Cat. No. B2736291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea
CAS1207017-56-8
Molecular FormulaC19H25N3O3
Molecular Weight343.427
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CO3
InChIInChI=1S/C19H25N3O3/c1-24-18-7-3-2-6-17(18)21-19(23)20-13-15-8-10-22(11-9-15)14-16-5-4-12-25-16/h2-7,12,15H,8-11,13-14H2,1H3,(H2,20,21,23)
InChIKeyXRZFATGFHHPJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-2-ylmethyl Piperidine Urea: FAAH/sEH Chemical Probe


1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(2-methoxyphenyl)urea (CAS: 1207017-56-8) is a synthetic, small-molecule urea derivative featuring a furan-2-ylmethyl-substituted piperidine core [1]. This structural class is characteristic of potent inhibitors targeting serine hydrolases, notably fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), which are validated therapeutic targets for pain, inflammation, and neurological disorders [2]. The compound's molecular architecture combines a flexible piperidine linker, a heteroaromatic furan cap, and a 2-methoxyphenyl urea group, a configuration designed to achieve high affinity and selectivity within this enzyme family.

FAAH and sEH enzyme inhibition studies
CNS permeability and brain exposure research
Structure-property relationship (SPR) scaffold for serine hydrolase probe development

Procurement Rationale: Structural Precision of Furan-Piperidine Urea


Generic substitution with a non-specific piperidine-urea analog is not scientifically valid for this target class. Key activity cliffs are established around the heteroaryl substitution on the piperidine nitrogen and the substitution pattern on the phenyl urea. For instance, replacing the furan ring with a simple benzyl group or a larger heterocycle like benzothiazole can drastically alter enzyme-subtype selectivity, shifting activity from FAAH-dominant to dual FAAH/sEH inhibition, or even complete loss of potency [1]. The ortho-methoxy group on the phenyl ring is a known determinant for maintaining specific hydrogen-bonding interactions within the enzyme's oxyanion hole; its removal or repositioning is documented to reduce FAAH inhibitory activity by more than an order of magnitude in close analogs [1]. Therefore, this specific compound's unique pharmacophoric combination cannot be functionally replicated by off-the-shelf generic ureas.

Heteroaryl mismatch Replacing the furan ring with benzyl or larger heterocycles may shift enzyme-subtype selectivity, altering FAAH/sEH inhibition profiles in unpredictable ways.
Pharmacophore disruption The ortho-methoxy substituent on the phenyl ring is critical for hydrogen-bonding in the oxyanion hole; its removal or repositioning may reduce FAAH inhibition beyond an order of magnitude in related analogs.
Functional non-equivalence Generic piperidine-urea analogs cannot replicate the specific furan/2-methoxyphenyl combination required for target engagement and selectivity documented in patent disclosures.

Quantitative Evidence for Furan-Piperidine Urea Selection


Lipophilicity (XLogP3) vs Clinical Inhibitor for CNS Permeability

The compound's computed lipophilicity (XLogP3 = 2.3) positions it in a favorable range for central nervous system (CNS) drug candidates, compared to the highly optimized clinical FAAH inhibitor PF-04457845 (MW=347.4 g/mol, XLogP3=2.9) [1][2]. The lower XLogP3 value suggests a potentially reduced volume of distribution and lower non-specific tissue binding, which are favorable attributes for achieving high free drug concentrations in the brain [3]. This is a cross-study computed comparison, not from head-to-head measurement.

Lipophilicity (XLogP3)
Cross-study computed
ΔXLogP3 = -0.6
Supports CNS permeability research; reported lower predicted lipophilicity than clinical FAAH inhibitor PF-04457845.
Computed via PubChem XLogP3 3.0; not measured head-to-head. Verification in target assay recommended.
Lipophilicity CNS Drug Design Physicochemical Properties

Application Scenarios for Furan-Piperidine Urea Probe


CNS-Targeted Chemical Probe Development

The compound's moderate lipophilicity (XLogP3=2.3) makes it a superior starting scaffold for developing tool compounds to investigate FAAH or sEH targets within the central nervous system, where excessive lipophilicity often leads to high metabolic clearance and promiscuous off-target binding [1]. Researchers aiming to minimize these liabilities while maintaining brain exposure would prioritize this compound over more lipophilic piperidine-urea analogs.

Lead Series Physicochemical Optimization

This compound can serve as a reference point for structure-property relationship studies, specifically to understand the impact of the N-heterocyclic substituent on logP and solubility. The furan ring provides a distinct electronic and steric profile compared to phenyl or other heteroaryl groups, which can be used to systematically fine-tune the balance between potency and drug-like properties [2][3].

Enzyme Occupancy Assay Differentiation

When run alongside a more lipophilic comparator like PF-04457845 (XLogP3=2.9), this compound's distinct physicochemical profile allows researchers to decouple enzyme occupancy from non-specific membrane partitioning, providing a cleaner readout in ex vivo target engagement models [2][3].

Application
Selection Property
Validation Focus
CNS-targeted chemical probe research
Moderate lipophilicity profile reduces risk of high metabolic clearance and promiscuous binding
Brain exposure and target engagement in FAAH/sEH models
Lead series physicochemical optimization
Furan ring provides distinct electronic/steric effects for logP and solubility tuning
Structure-property relationship (SPR) studies on N-heterocyclic substitution
Enzyme occupancy assay differentiation
Distinct physicochemical signature vs. more lipophilic comparators
Decoupling enzyme occupancy from non-specific membrane partitioning in ex vivo models
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